Superior AChE Inhibition: Picfeltarraenin X vs. Clinical Reference Compound Tacrine
In a comparative AChE inhibition bioassay, Picfeltarraenin X demonstrated stronger inhibitory activity against acetylcholinesterase than the known clinical reference inhibitor Tacrine [1]. The study employed a bioassay-guided fractionation approach, and Picfeltarraenin X was identified as one of six compounds from Picria fel-terrae with this superior inhibitory profile. This direct comparison provides a clear rationale for selecting Picfeltarraenin X over Tacrine as a research tool, especially in models where a more potent natural inhibitor is desired.
| Evidence Dimension | AChE Inhibitory Potency |
|---|---|
| Target Compound Data | Stronger AChE inhibition than Tacrine |
| Comparator Or Baseline | Tacrine (reference inhibitor) |
| Quantified Difference | Qualitatively determined to be 'stronger' |
| Conditions | In vitro bioassay-guided AChE inhibition assay |
Why This Matters
Establishes a potency benchmark against a known clinical compound, supporting the selection of Picfeltarraenin X as a potentially more potent tool for studying AChE-related pathways.
- [1] Huang Y, De Bruyne T, Apers S, Ma Y, Claeys M, Vanden Berghe D, Pieters L, Vlietinck A. Complement-inhibiting cucurbitacin glycosides from Picria fel-terrae. J Nat Prod. 1998 Jun 26;61(6):757-61. View Source
